![molecular formula C15H24BN3O3 B1445978 1-Pyrrolidin-1-yl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethanone CAS No. 1534350-51-0](/img/structure/B1445978.png)
1-Pyrrolidin-1-yl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethanone
概要
説明
The compound “1-Pyrrolidin-1-yl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethanone” is a complex organic molecule. It contains a pyrrolidine ring, a pyrazole ring, and a boronic ester group . These functional groups are often found in pharmaceuticals and other biologically active compounds .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrrolidine and pyrazole rings, as well as the boronic ester group. These groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the pyrrolidine ring might contribute to basicity, while the boronic ester could potentially form reversible covalent bonds with certain biological targets .科学的研究の応用
Synthesis and Structural Analysis
1-Pyrrolidin-1-yl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethanone is primarily used in the synthesis of complex organic compounds. A study by Huang et al. (2021) focused on the synthesis of similar compounds through a three-step substitution reaction. The structures of these compounds were confirmed using spectroscopy and X-ray diffraction, and their molecular structures were further analyzed using Density Functional Theory (DFT). This comprehensive approach provided insights into the physicochemical properties of the compounds (Huang et al., 2021).
Crystallography and Conformational Analysis
Another aspect of research involving this compound is crystallographic and conformational analysis. The same study by Huang et al. (2021) performed single-crystal X-ray diffraction to determine the crystal structure. The conformational analysis revealed that the DFT-optimized molecular structures are consistent with the crystal structures observed, thus providing valuable information on the stability and potential applications of these compounds (Huang et al., 2021).
Molecular Electrostatic Potential and Orbital Studies
Furthermore, the study delved into investigating the molecular electrostatic potential and frontier molecular orbitals of the compounds using DFT. These studies are crucial for understanding the reactivity, interaction with other molecules, and overall behavior of these compounds in various chemical environments (Huang et al., 2021).
Application in Conjugated Polymers
The compound also finds application in the synthesis of conjugated polymers. Welterlich et al. (2012) described the synthesis and properties of polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units, which utilize compounds similar to 1-Pyrrolidin-1-yl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethanone. These polymers exhibit unique coloration and solubility in organic solvents, highlighting their potential in material science applications (Welterlich et al., 2012).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-pyrrolidin-1-yl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BN3O3/c1-14(2)15(3,4)22-16(21-14)12-9-17-19(10-12)11-13(20)18-7-5-6-8-18/h9-10H,5-8,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNWFPUTUHPYMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(=O)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyrrolidin-1-yl)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-one | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

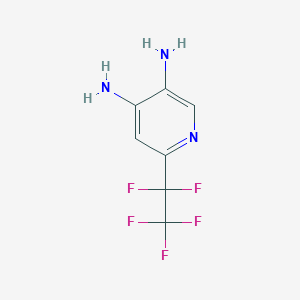
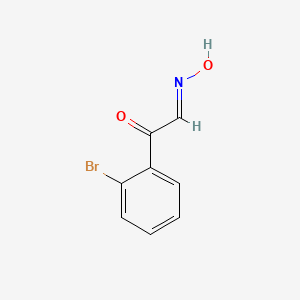
![2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole-5-carbaldehyde](/img/structure/B1445903.png)
![4-(Methylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1445904.png)
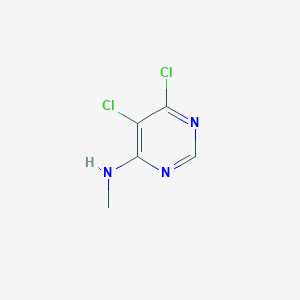
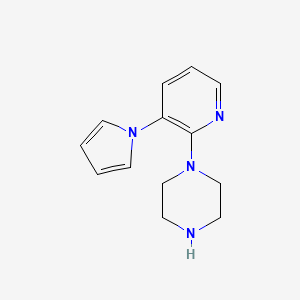
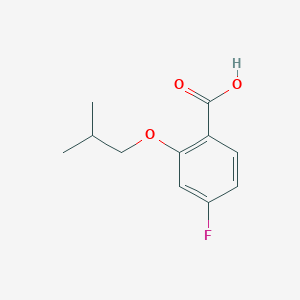
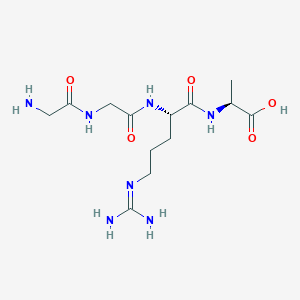
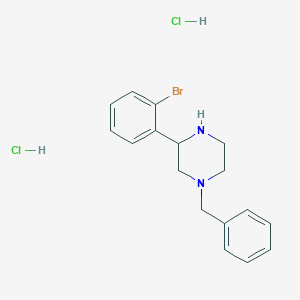
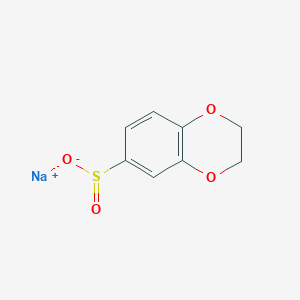
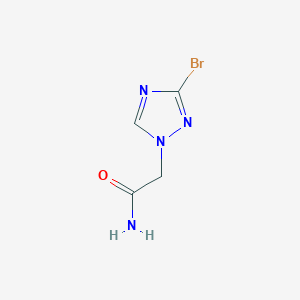
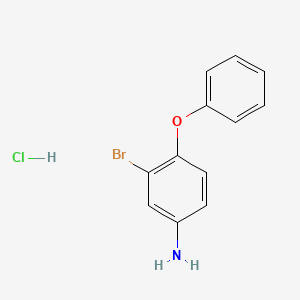

![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1445917.png)